molecular formula C14H20ClN3O B15133596 1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine CAS No. 1856041-65-0

1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine

Katalognummer: B15133596
CAS-Nummer: 1856041-65-0
Molekulargewicht: 281.78 g/mol
InChI-Schlüssel: QBMVDRUCGGLEJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the ethyl, methoxybenzyl, and methyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Step 1: Formation of the pyrazole ring through cyclization reactions.

    Step 2: Introduction of the ethyl group via alkylation reactions.

    Step 3: Addition of the methoxybenzyl group through nucleophilic substitution.

    Step 4: Methylation of the pyrazole ring to obtain the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole positions, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

1856041-65-0

Molekularformel

C14H20ClN3O

Molekulargewicht

281.78 g/mol

IUPAC-Name

1-ethyl-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-4-17-10-14(11(2)16-17)15-9-12-6-5-7-13(8-12)18-3;/h5-8,10,15H,4,9H2,1-3H3;1H

InChI-Schlüssel

QBMVDRUCGGLEJB-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.